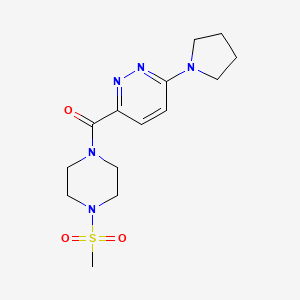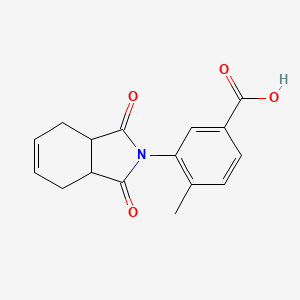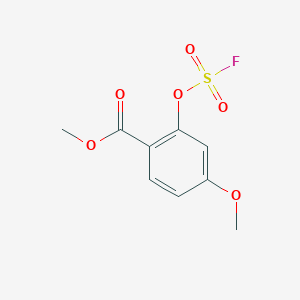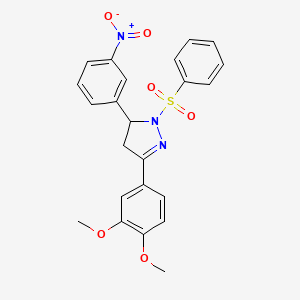
(4-(Methylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibition of Lipid Peroxidation
A study by Braughler et al. (1987) described compounds related to (4-(Methylsulfonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone as potent inhibitors of lipid peroxidation, particularly in brain homogenates and synaptosomes. These compounds demonstrated a potential specificity for intact phospholipid membranes, as indicated by reduced efficacy in methanol solutions of arachidonic acid. This suggests a possible application in protecting neural tissues from oxidative stress (Braughler et al., 1987).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interactions of compounds structurally similar to this compound with cannabinoid receptors. Their study, employing conformational and superimposition models, highlighted the potential of such compounds in modulating receptor activities, which could have implications in designing receptor-specific drugs (Shim et al., 2002).
Antiproliferative Activities
Kim et al. (1992) reported on the antiproliferative properties of 21-aminosteroid antioxidants, related to the compound , on human breast cancer cells. These compounds showed inhibition of cell proliferation, suggesting potential applications in cancer treatment, especially considering their specific action compared to other steroids (Kim et al., 1992).
Synthetic Methodology Development
The work of Radi et al. (2005) on the synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, which are structurally related to the compound in focus, showcases advancements in synthetic methodologies. This may facilitate the development of new drugs and compounds with improved efficacy and specificity (Radi et al., 2005).
Drug Metabolism and Pharmacokinetics
Sharma et al. (2012) studied the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, structurally similar to the target compound. Their findings provide crucial information on how such compounds are processed in the body, which is vital for developing safe and effective pharmaceuticals (Sharma et al., 2012).
Propriétés
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-23(21,22)19-10-8-18(9-11-19)14(20)12-4-5-13(16-15-12)17-6-2-3-7-17/h4-5H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJVBAAFGYDDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2651673.png)

![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2651676.png)


![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2651680.png)
![N-(3-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2651684.png)




![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2651692.png)
